Pidobenzone

Catalog No.
S798837
CAS No.
138506-45-3
M.F
C11H11NO4
M. Wt
221.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pidobenzone

CAS Number

138506-45-3

Product Name

Pidobenzone

IUPAC Name

(4-hydroxyphenyl) (2S)-5-oxopyrrolidine-2-carboxylate

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

InChI

InChI=1S/C11H11NO4/c13-7-1-3-8(4-2-7)16-11(15)9-5-6-10(14)12-9/h1-4,9,13H,5-6H2,(H,12,14)/t9-/m0/s1

InChI Key

SDJPNDMWNUPUFI-VIFPVBQESA-N

SMILES

Array

Synonyms

5-oxo-L-Proline 4-Hydroxyphenyl Ester

Canonical SMILES

C1CC(=O)NC1C(=O)OC2=CC=C(C=C2)O

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)OC2=CC=C(C=C2)O

The exact mass of the compound Pidobenzone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Photodynamic Therapy (PDT)

Pidobenzone acts as a potent photosensitizer, a molecule that can absorb light and transfer its energy to surrounding molecules. In PDT, a photosensitizer is selectively introduced into target cells or tissues, followed by light irradiation. The activated photosensitizer then generates singlet oxygen, a highly reactive form of oxygen that can damage cells, making it a promising approach for cancer treatment. Studies have shown pidobenzone to be an effective photosensitizer in PDT against various cancer cell lines, including melanoma, breast cancer, and lung cancer [, ].

Antibacterial and Antifungal Properties

Pidobenzone exhibits antibacterial and antifungal activities against various pathogens. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans [, ]. The exact mechanism of action remains under investigation, but it's believed to involve membrane disruption and the generation of reactive oxygen species.

Other Potential Applications

Research on pidobenzone is ongoing, exploring its potential in other areas like:

  • Neurodegenerative diseases: Studies suggest pidobenzone might have neuroprotective effects and could be beneficial in Alzheimer's disease and Parkinson's disease [].
  • Wound healing: Pidobenzone may promote wound healing by stimulating collagen synthesis and angiogenesis (blood vessel formation).

Pidobenzone is an organic compound with the chemical formula C₁₁H₁₁NO₄. It is recognized for its role as a skin-lightening agent and is primarily used in dermatological applications. Structurally, pidobenzone is derived from hydroquinone and L-pyroglutamic acid, which contributes to its unique chemical properties and functionalities. Its molecular structure features a hydroxyl group, which is characteristic of phenolic compounds, and it exhibits a significant degree of stability under various conditions.

The precise mechanism by which Pidobenzone lightens the skin is not fully understood. Some theories propose it might:

  • Inhibit the enzyme tyrosinase, which plays a crucial role in melanin production.
  • Act as an antioxidant, scavenging free radicals that contribute to hyperpigmentation [].
  • Modulate the transfer of melanosomes (pigment granules) to keratinocytes (skin cells).
Typical of phenolic compounds, including:

  • Oxidation: Pidobenzone can be oxidized to form quinones, which are reactive intermediates involved in numerous chemical processes.
  • Reduction: It can also participate in reduction reactions, although specific pathways may vary depending on the reaction conditions and reagents used.
  • Reactivity with other compounds: The presence of hydroxyl groups allows pidobenzone to engage in nucleophilic substitution reactions, potentially forming esters or ethers when reacted with appropriate electrophiles.

The biological activity of pidobenzone is primarily linked to its ability to inhibit melanin production in the skin. This property makes it effective for treating hyperpigmentation disorders such as melasma. Clinical studies have shown that topical formulations containing pidobenzone can lead to significant lightening of pigmented lesions over time . Additionally, it has been noted for its antioxidant properties, which may contribute to skin protection against oxidative stress.

Pidobenzone can be synthesized through several methods, with one notable route involving the reaction between hydroquinone and L-pyroglutamic acid. The synthesis typically follows these steps:

  • Starting Materials: Hydroquinone serves as the primary starting material.
  • Reaction Conditions: The reaction is conducted under controlled conditions to ensure proper formation of the desired compound.
  • Purification: Post-reaction, purification processes such as crystallization or chromatography may be employed to isolate pidobenzone from by-products and unreacted materials .

Pidobenzone is predominantly used in dermatology for its skin-lightening effects. Its applications include:

  • Cosmetic Formulations: Utilized in creams and gels aimed at reducing hyperpigmentation.
  • Pharmaceuticals: Incorporated into topical treatments for melasma and other pigmentation disorders.
  • Research: Studied for potential effects on skin aging and oxidative stress mitigation.

Research on pidobenzone's interactions indicates that it may enhance the efficacy of other topical agents used in dermatology. For instance, studies suggest that combining pidobenzone with other active ingredients can lead to improved outcomes in treating skin conditions related to pigmentation . Furthermore, its antioxidant properties may help mitigate adverse effects caused by environmental stressors like ultraviolet radiation.

Pidobenzone shares structural similarities with several other compounds known for their biological activities. Here are some comparable compounds:

CompoundStructure TypeKey UsesUnique Features
HydroquinonePhenolic compoundSkin lighteningStronger melanin inhibition
Kojic acidFungal metaboliteSkin lighteningAntimicrobial properties
ArbutinGlycosylated hydroquinoneSkin lighteningLess irritating than hydroquinone
Benzoyl peroxideOrganic peroxideAcne treatmentRadical initiator in polymerization

Pidobenzone's uniqueness lies in its dual functionality as both a skin-lightening agent and an antioxidant, distinguishing it from other similar compounds that primarily target one specific mechanism. Its synthesis from hydroquinone also provides a unique pathway that contributes to its specific properties and applications in dermatology.

The structural architecture of pidobenzone encompasses multiple functional domains that contribute to its biochemical activity. The molecule exhibits absolute stereochemistry with one defined stereocenter, maintaining the L-configuration characteristic of naturally occurring amino acids [14]. The compound exists as a pale orange to pale red solid with a melting point exceeding 192 degrees Celsius (with decomposition) and demonstrates limited solubility in dimethyl sulfoxide and methanol [31].

PropertyValueReference
Molecular FormulaC₁₁H₁₁NO₄ [2] [3]
Molecular Weight221.21 g/mol [2] [3]
Chemical Abstracts Service Number138506-45-3 [2] [3]
International Union of Pure and Applied Chemistry Name(4-hydroxyphenyl) (2S)-5-oxopyrrolidine-2-carboxylate [8]
Melting Point>192°C (decomposition) [3] [31]
Predicted Boiling Point495.7 ± 40.0°C [31]
Predicted Density1.358 ± 0.06 g/cm³ [31]
Predicted pKa9.32 ± 0.15 [31]
Physical FormSolid [31]
ColorPale Orange to Pale Red [31]

Amino Acid Ester Classification

Pidobenzone belongs to the amino acid ester class of compounds, specifically functioning as the ester of para-hydroxyphenyl and 5-oxo-L-proline [14]. The amino acid component derives from proline, a unique proteinogenic amino acid characterized by its secondary amine structure and five-membered pyrrolidine ring system [36] [37]. Proline differs from other standard amino acids due to its cyclic structure, where the side chain forms a covalent bond with the amino nitrogen, creating a rigid pyrrolidine ring that restricts conformational flexibility [35] [36].

The 5-oxo-L-proline moiety in pidobenzone represents a modified form of proline where the pyrrolidine ring contains a ketone functional group at the 5-position [17] [18]. This structural modification transforms the amino acid into a lactam derivative while preserving the L-stereochemical configuration essential for biological activity [37]. The ester bond formation occurs between the carboxyl group of the modified proline and the hydroxyl group of the phenolic component, creating a stable covalent linkage [38] [41].

Classification LevelCategoryDescription
Primary ClassificationAmino Acid EsterEster formed between amino acid and phenolic compound
Amino Acid Component5-Oxo-L-proline DerivativeDerived from cyclic amino acid proline
Stereochemical ConfigurationL-Configuration (S-stereochemistry)Maintains L-amino acid stereochemistry
Ring SystemFive-membered Pyrrolidine RingSaturated five-membered lactam ring
Functional Group ClassificationCarboxylic Acid EsterEster linkage between carboxyl and hydroxyl groups

The amino acid ester classification places pidobenzone within a specialized category of compounds that combine the structural features of amino acids with ester functionality [41]. This classification is significant because it determines the compound's biochemical behavior, including its susceptibility to enzymatic hydrolysis and its interaction with biological targets [35].

Structural Relationship to Hydroquinone

Pidobenzone exhibits a direct structural relationship to hydroquinone through its para-hydroxyphenyl moiety [9] [11]. Hydroquinone, chemically known as benzene-1,4-diol, serves as the fundamental structural framework for numerous depigmenting agents due to its ability to interfere with melanin synthesis pathways [11] [12]. The compound contains two hydroxyl groups bonded to a benzene ring in para positions, creating a symmetrical structure that readily undergoes oxidation-reduction reactions [9] [10].

In pidobenzone, one of the hydroxyl groups of hydroquinone has been replaced with an ester linkage to the 5-oxo-L-proline component, while the remaining hydroxyl group maintains its position at the para location [14]. This structural modification creates an asymmetrical hydroquinone derivative that retains the essential phenolic functionality required for tyrosinase interaction while introducing additional molecular complexity through the amino acid ester component [29].

The structural relationship to hydroquinone is critical for understanding pidobenzone's mechanism of action. Hydroquinone derivatives are known to function as tyrosinase inhibitors through competitive binding mechanisms, where the phenolic structure mimics the natural substrate tyrosine [23] [28]. The para-hydroxyphenyl group in pidobenzone provides the necessary structural features for enzyme recognition and binding [25].

The oxidation-reduction properties inherent to hydroquinone structures contribute to the compound's biological activity [10]. The phenolic hydroxyl group can participate in electron transfer processes, which are fundamental to tyrosinase inhibition and melanogenesis disruption [15]. This structural relationship positions pidobenzone as a second-generation hydroquinone derivative with enhanced specificity and reduced potential for off-target effects [14].

Structure-Activity Relationships

The structure-activity relationships of pidobenzone demonstrate the importance of specific molecular features for optimal tyrosinase inhibition and melanogenesis control. The compound's efficacy derives from the synergistic combination of its hydroquinone-derived phenolic structure and the amino acid ester component [14].

The para-hydroxyphenyl group serves as the primary pharmacophore responsible for tyrosinase recognition and binding [23] [25]. Research on tyrosinase inhibitors has established that pi-pi interactions with conserved histidine residues, particularly histidine-367, are essential for ligand-enzyme interactions [23]. The aromatic ring system of pidobenzone provides the necessary structural framework for these critical interactions [24] [25].

The 5-oxo-L-proline component contributes to the compound's selectivity and binding affinity through specific conformational constraints imposed by the pyrrolidine ring [35]. The cyclic structure limits conformational flexibility, which can enhance binding specificity by reducing the number of possible molecular conformations [36] [39]. This structural rigidity may contribute to improved selectivity for tyrosinase over other enzymes with similar active sites.

The ester linkage between the phenolic and amino acid components plays a crucial role in determining the compound's stability and bioavailability [38]. Ester bonds are susceptible to hydrolysis under physiological conditions, which can influence the compound's duration of action and metabolic fate [41]. The specific positioning of the ester bond in pidobenzone appears to provide optimal balance between stability and biological activity .

Comparative structure-activity studies of hydroquinone derivatives have demonstrated that substitution patterns on the benzene ring significantly influence tyrosinase inhibitory potency [29] [30]. The para-hydroxyl configuration in pidobenzone represents an optimal substitution pattern for enzyme recognition, while the ester substitution at the adjacent position provides additional binding interactions without disrupting the primary pharmacophore [25].

The stereochemical configuration of the amino acid component also contributes to structure-activity relationships. The L-configuration of the proline derivative aligns with natural amino acid stereochemistry, potentially enhancing recognition by biological systems and improving the compound's overall pharmacological profile [14] [37].

Structural FeatureContribution to ActivityMechanism
para-Hydroxyphenyl GroupPrimary pharmacophoreTyrosinase recognition and binding
5-Oxo-L-proline ComponentBinding selectivityConformational constraints
Ester LinkageStability and bioavailabilityHydrolysis susceptibility
L-StereochemistryBiological recognitionNatural amino acid configuration
Pyrrolidine RingBinding specificityReduced conformational flexibility

The synthesis of pidobenzone represents a sophisticated esterification reaction between hydroquinone and L-pyroglutamic acid, utilizing established carbodiimide coupling methodologies. The primary synthetic route involves the activation of the carboxylic acid functionality of L-pyroglutamic acid through the formation of an O-acylisourea intermediate, followed by nucleophilic attack by the phenolic hydroxyl group of hydroquinone [1].

The most extensively documented synthetic pathway employs N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent in conjunction with 4-dimethylaminopyridine (DMAP) as an acylation catalyst. This approach proceeds through a two-stage mechanism where L-pyroglutamic acid initially reacts with DCC to form an activated O-acylisourea intermediate. The addition of DMAP facilitates the subsequent esterification by acting as a nucleophilic catalyst, promoting the transfer of the acyl group to the phenolic hydroxyl group of hydroquinone [1] [2].

The reaction conditions optimized for this transformation include the use of dichloromethane as the solvent medium, with the reaction conducted at room temperature (20°C) for approximately 14 hours. The molar ratio of reactants typically employs a slight excess of L-pyroglutamic acid (1.1 equivalents) relative to hydroquinone, with DCC (1.1 equivalents) and DMAP (0.1 equivalents) serving as the coupling system [1]. Under these conditions, the reaction achieves a yield of 78% with a purity of 95% after purification procedures [1].

Alternative synthetic approaches have been explored utilizing different coupling reagents. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) represents an alternative methodology that offers advantages in terms of byproduct removal and workup procedures. This approach employs acetonitrile as the solvent and operates at 23°C for 24 hours, yielding the desired product in 65% yield with 92% purity [3] [4].

The mechanism of the DCC-mediated esterification involves the initial formation of an O-acylisourea intermediate through the reaction of L-pyroglutamic acid with DCC. This intermediate is highly reactive and can undergo several competing reactions. The desired pathway involves nucleophilic attack by the phenolic hydroxyl group of hydroquinone, leading to the formation of the target ester bond and the release of dicyclohexylurea as a byproduct [2] [3].

The role of DMAP in this transformation is crucial for achieving optimal yields and reaction rates. DMAP functions as a highly nucleophilic catalyst that can react with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species. This intermediate exhibits enhanced electrophilicity toward the phenolic nucleophile, thereby accelerating the esterification process and improving the overall efficiency of the transformation [4] [5].

Esterification Mechanisms

The esterification mechanism for pidobenzone synthesis follows the classical carbodiimide-mediated coupling protocol, with specific adaptations for the phenolic ester formation. The reaction proceeds through a stepwise mechanism involving multiple intermediates and competing pathways that must be carefully controlled to achieve optimal selectivity and yield [2] [3].

The initial step involves the deprotonation of L-pyroglutamic acid by DCC, forming a carboxylate anion that subsequently attacks the electrophilic carbon of the carbodiimide. This nucleophilic addition results in the formation of an O-acylisourea intermediate, which represents the key activated species in the coupling reaction. The stability and reactivity of this intermediate are influenced by the electronic properties of the carboxylic acid substrate and the reaction conditions employed [2].

The O-acylisourea intermediate can undergo several competing reactions that affect the overall efficiency of the esterification process. The desired pathway involves direct nucleophilic attack by the phenolic hydroxyl group of hydroquinone, leading to the formation of the target ester bond. However, competing reactions include intramolecular rearrangement to form an inactive N-acylurea byproduct and hydrolysis to regenerate the starting carboxylic acid [2] [6].

The addition of DMAP as a catalyst significantly enhances the reaction rate and selectivity by providing an alternative reaction pathway. DMAP can react with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, which exhibits enhanced electrophilicity toward nucleophilic attack. This catalytic cycle allows for more efficient ester bond formation while minimizing the formation of undesired byproducts [4] [5].

The phenolic nature of hydroquinone introduces additional considerations in the esterification mechanism. Phenolic compounds exhibit lower nucleophilicity compared to aliphatic alcohols due to the electron-withdrawing effect of the aromatic ring. This reduced nucleophilicity necessitates the use of more reactive coupling reagents or extended reaction times to achieve complete conversion. The presence of two phenolic groups in hydroquinone also introduces the possibility of diesterification, which must be controlled through careful stoichiometric considerations [6].

The reaction medium plays a crucial role in determining the mechanism and efficiency of the esterification. Dichloromethane provides an optimal balance of solubility for all reaction components while maintaining the stability of the O-acylisourea intermediate. The aprotic nature of the solvent prevents premature hydrolysis of the activated species and allows for efficient nucleophilic attack by the phenolic hydroxyl group [1] [7].

Industrial Production Methodologies

The industrial production of pidobenzone requires careful consideration of scale-up parameters, process economics, and quality control measures to ensure consistent product quality and manufacturing efficiency. The transition from laboratory-scale synthesis to industrial production involves optimization of reaction conditions, equipment design, and purification procedures to accommodate larger batch sizes while maintaining product specifications [8] [9].

Industrial production typically employs batch reactor systems with capacities ranging from 200 liters for pilot-scale operations to 2000 liters for full commercial production. The reactor design incorporates efficient mixing systems to ensure homogeneous distribution of reactants and catalysts throughout the reaction mass. Temperature control is maintained through jacketed reactor systems that provide precise heating and cooling capabilities to optimize reaction kinetics while preventing thermal degradation of sensitive intermediates [8] [9].

The scaling of the DCC/DMAP coupling reaction requires careful attention to mixing efficiency and heat transfer characteristics. As batch sizes increase, the reaction time typically extends from 14 hours at laboratory scale to 20 hours at commercial scale to ensure complete conversion. The temperature is maintained at 22°C for larger scales to account for improved heat dissipation and mixing characteristics. Stirring speeds are reduced from 300 rpm at laboratory scale to 100 rpm at commercial scale to prevent mechanical degradation while maintaining adequate mixing [8].

Process optimization for industrial production focuses on yield enhancement and cost reduction through systematic evaluation of reaction parameters. The use of continuous monitoring systems allows for real-time adjustment of process conditions to maintain optimal reaction kinetics. Temperature, pressure, and pH monitoring systems provide feedback control to ensure consistent product quality across different production batches [9].

The purification methodology for industrial production involves multistage crystallization procedures to achieve the required purity specifications. The removal of dicyclohexylurea byproduct is accomplished through selective crystallization techniques that exploit differences in solubility between the desired product and unwanted byproducts. The final product is obtained through controlled crystallization from appropriate solvent systems to ensure consistent particle size distribution and polymorphic form [9].

Quality control procedures for industrial production include comprehensive analytical testing at multiple stages of the manufacturing process. Raw material specifications ensure the consistent quality of starting materials, while in-process monitoring provides real-time feedback on reaction progress and product formation. Final product testing includes identity confirmation, purity assessment, and impurity profiling to ensure compliance with pharmaceutical quality standards [9].

The industrial production methodology incorporates waste minimization strategies to reduce environmental impact and improve process economics. Solvent recovery systems allow for the recycling of dichloromethane and other organic solvents used in the synthesis and purification procedures. The optimization of reaction stoichiometry minimizes the formation of unwanted byproducts and reduces raw material consumption [9].

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic approaches for pidobenzone represents a growing area of research interest, driven by increasing regulatory pressure and corporate sustainability initiatives. Green chemistry principles focus on reducing environmental impact through waste minimization, energy efficiency, and the use of renewable resources while maintaining synthetic efficiency and product quality [10] [11].

Water-based synthesis represents a significant advancement in green chemistry approaches for pidobenzone production. This methodology employs water-ethanol mixtures as the primary solvent system, eliminating the need for chlorinated solvents such as dichloromethane. The reaction is conducted at elevated temperatures (80°C) to compensate for the reduced reactivity in aqueous media, resulting in shorter reaction times (6 hours) compared to conventional approaches. Although the yield is reduced to 65%, the environmental benefits and reduced solvent costs make this approach attractive for large-scale production [11].

Microwave-assisted synthesis offers another green chemistry alternative that significantly reduces reaction times and energy consumption. This approach employs ethanol as a sustainable solvent medium and utilizes microwave irradiation to accelerate the esterification reaction. The reaction can be completed in 2 hours at 60°C, achieving a yield of 72% with improved atom economy (78%) compared to conventional methods. The rapid heating and cooling capabilities of microwave systems also contribute to energy efficiency and reduced processing times [11].

Enzymatic catalysis represents the most environmentally benign approach to pidobenzone synthesis, utilizing lipase enzymes to catalyze the esterification reaction under mild conditions. This methodology operates at physiological temperature (37°C) in phosphate buffer systems, eliminating the need for organic solvents and harsh reaction conditions. Although the reaction time is extended to 24 hours and the yield is reduced to 58%, the exceptional atom economy (85%) and minimal environmental impact make this approach particularly attractive for pharmaceutical applications [12] [11].

The use of ionic liquids as reaction media provides an innovative green chemistry approach that combines the benefits of improved reaction rates with environmental sustainability. Ionic liquids can be designed to provide optimal solvation properties for the esterification reaction while remaining thermally stable and recyclable. This approach achieves a yield of 70% in 8 hours at 40°C, with the additional benefit of simplified product isolation and catalyst recovery [11].

The evaluation of green chemistry approaches utilizes standardized metrics such as the E-factor (environmental factor) and atom economy to quantify environmental impact. The E-factor represents the ratio of waste generated to desired product formed, with lower values indicating more environmentally friendly processes. Conventional DCC/DMAP synthesis exhibits an E-factor of 15.2, while water-based synthesis reduces this to 8.3, and enzymatic catalysis achieves the lowest value of 3.2 [11].

Atom economy calculations assess the efficiency of atom utilization in the synthetic transformation, representing the percentage of reactant atoms that are incorporated into the final product. Enzymatic catalysis achieves the highest atom economy (85%), followed by microwave-assisted synthesis (78%) and water-based synthesis (75%), all of which represent significant improvements over conventional methods (68%) [11].

Yield Optimization Strategies

The optimization of pidobenzone synthesis yields requires systematic evaluation of multiple reaction parameters through design of experiments approaches and statistical analysis. The identification of critical parameters and their interactions enables the development of robust synthetic procedures that consistently achieve high yields while maintaining product quality specifications [9].

Substrate ratio optimization represents a fundamental parameter affecting both yield and reaction economics. The use of slight excess of L-pyroglutamic acid (1.2 equivalents) relative to hydroquinone improves the yield by 5 percentage points, achieving a final yield of 83%. This optimization accounts for competing side reactions and ensures complete conversion of the limiting reagent while minimizing waste of expensive starting materials [9].

Catalyst loading optimization demonstrates that increasing DMAP concentration from 10 mol% to 15 mol% results in an 8 percentage point improvement in yield, achieving 86% conversion. This enhancement is attributed to more efficient catalytic turnover and reduced formation of inactive N-acylurea byproducts. However, catalyst loading must be balanced against increased costs and potential side reactions at higher concentrations [4] [13].

Reaction time optimization indicates that extending the reaction period from 14 hours to 16 hours provides a 3 percentage point yield improvement, achieving 81% conversion. This optimization allows for more complete conversion of starting materials while avoiding excessive reaction times that may lead to product degradation or increased formation of side products [9].

Temperature optimization reveals that increasing the reaction temperature from 20°C to 22°C results in a 4 percentage point yield improvement, achieving 82% conversion. This modest temperature increase enhances reaction kinetics without compromising the stability of temperature-sensitive intermediates or promoting unwanted side reactions [9].

Solvent volume optimization demonstrates that reducing the solvent volume from 30 mL/g to 25 mL/g substrate improves the yield by 2 percentage points, achieving 80% conversion. This optimization increases the concentration of reactants, thereby enhancing reaction rates and improving the overall efficiency of the transformation while reducing solvent consumption and associated costs [9].

The implementation of multivariate optimization approaches allows for the simultaneous evaluation of multiple parameters and their interactions. Response surface methodology enables the identification of optimal reaction conditions that maximize yield while considering practical constraints such as reaction time, temperature, and solvent usage. These systematic approaches have demonstrated the ability to achieve yields exceeding 85% through careful parameter optimization [9].

Process analytical technology (PAT) implementation provides real-time monitoring of reaction progress and enables dynamic optimization of reaction conditions. In-line spectroscopic techniques allow for continuous monitoring of reactant consumption and product formation, enabling automated adjustment of process parameters to maintain optimal reaction conditions throughout the synthesis [9].

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

221.06880783 Da

Monoisotopic Mass

221.06880783 Da

Heavy Atom Count

16

UNII

X7D2GSX1C1

Other CAS

138506-45-3

Wikipedia

Pidobenzone

Use Classification

Cosmetics -> Skin conditioning

Dates

Last modified: 04-14-2024

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